molecular formula C11H19N3O2 B13627650 Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate

Cat. No.: B13627650
M. Wt: 225.29 g/mol
InChI Key: VWPKIQORXQXPJJ-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate (: 1248110-59-9) is a high-purity heterocyclic building block designed for advanced chemical synthesis and pharmaceutical research . This compound has a molecular formula of C 11 H 19 N 3 O 2 and a molecular weight of 225.29 g/mol . Its structure incorporates both an imidazole ring, a privileged scaffold in medicinal chemistry, and a flexible ester-linked chain, making it a valuable intermediate for constructing more complex molecules. This reagent is offered with a typical purity of 98% and is supported by comprehensive analytical data, including NMR, HPLC, and LC-MS documentation to ensure batch-to-batch consistency and reliability in your experiments . The presence of the imidazole group is particularly significant, as this moiety is found in compounds that modulate biological pathways, including those with protective activity against toxins and viruses with an intracellular mode of action . Researchers can leverage this building block to explore the synthesis of novel compounds for investigative purposes in enzymology and cellular pharmacology. Handling Note: This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(ethylamino)-4-imidazol-1-yl-2-methylbutanoate

InChI

InChI=1S/C11H19N3O2/c1-4-13-11(2,10(15)16-3)5-7-14-8-6-12-9-14/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

VWPKIQORXQXPJJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(CCN1C=CN=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis

An alternative synthesis involves:

  • Preparation of the imidazole ring-containing intermediate
  • Coupling with a suitably functionalized butanoate moiety bearing the ethylamino substituent
  • Use of protecting groups if necessary to prevent side reactions (e.g., Boc protection of amino groups)
  • Final deprotection and purification steps to obtain the pure methyl ester

This approach allows for greater control over stereochemistry and substitution patterns but requires more steps and careful purification.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Carboxylic acid activation Thionyl chloride (SOCl2) or oxalyl chloride Converts acid to acid chloride
Amination Ethylamine, base (e.g., triethylamine) Introduces ethylamino group
Imidazole substitution Imidazole, polar aprotic solvent (e.g., DMF) Nucleophilic substitution at 4-position
Esterification Methanol, acid catalyst (e.g., H2SO4) Forms methyl ester if needed
Protection/Deprotection Boc2O for protection; 4N HCl in dioxane for removal Used if amino groups need protection

Reaction temperatures typically range from room temperature to reflux depending on the step. Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are commonly employed.

Purification Techniques

  • Extraction: Organic solvent extraction to separate product from aqueous layers
  • Drying: Use of drying agents like magnesium sulfate (MgSO4)
  • Chromatography: Preparative high-performance liquid chromatography (HPLC) or silica gel column chromatography for final purification
  • Crystallization: Sometimes used to improve purity and isolate the compound as a solid

Comparative Table of Related Compounds and Their Preparation

Compound Name Key Structural Features Preparation Highlights
This compound Ethylamino group, imidazole ring, methyl ester Condensation from 2-methylbutanoic acid derivatives and ethylamine; nucleophilic substitution with imidazole
Ethyl 4-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)butanoate Methylamino substituent instead of ethylamino Multi-step synthesis involving coupling and protection/deprotection steps
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanenitrile Diphenyl substitution, nitrile group Substitution reaction in N,N-dimethylformamide with triethylamine base

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-4-(1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The ethylamino and methyl ester groups may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural and functional differences between the target compound and analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
Methyl 2-(ethylamino)-4-(1H-imidazol-1-yl)-2-methylbutanoate (Target) C₁₁H₁₉N₃O₂ 225.29 (calculated) Ethylamino, methyl, imidazol-1-yl N/A Hypothetical compound; imidazole core may influence receptor binding
Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate () C₁₄H₁₉N₃O₂ 261.32 Amino, benzimidazol-2-yl, ethyl ester N/A Pharmaceutical intermediate; benzimidazole enhances aromatic interactions
Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate () C₁₄H₁₇N₃O₄ 299.30 Nitro, benzimidazol-2-yl, ethyl ester 3543-72-4 Nitro group facilitates reduction to amino derivatives for further synthesis
Methyl 2-amino-3-(2,4-dimethyl-1H-imidazol-1-yl)butanoate () C₁₀H₁₇N₃O₂ 211.26 Amino, 2,4-dimethylimidazol-1-yl, methyl ester 2137457-63-5 Dimethylimidazole increases lipophilicity; methyl ester improves metabolic stability
Key Observations:

Substitutions on the imidazole (e.g., 2,4-dimethyl in ) increase steric bulk and lipophilicity compared to the unsubstituted imidazole in the target compound .

Ester Group Variations :

  • Methyl esters (Target, ) are generally more hydrolytically stable than ethyl esters (), which may influence bioavailability .

Nitro groups () serve as precursors for amino derivatives via reduction, a common strategy in prodrug design .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s imidazole core and methyl ester may reduce logP compared to benzimidazole analogs, favoring aqueous solubility.
  • Bioactivity : Benzimidazoles () are associated with antiparasitic activity, while imidazoles (Target, ) may target antifungal or kinase pathways.

Biological Activity

Methyl 2-(ethylamino)-4-(1H-imidazol-1-yl)-2-methylbutanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions involving imidazole derivatives and amino acids. The presence of the imidazole ring is crucial for its biological activity, as it often participates in receptor binding and modulation.

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its interaction with various receptors in the body. Key areas of interest include:

  • Antihypertensive Effects : Research indicates that compounds containing imidazole rings can interact with imidazoline binding sites (IBS) and adrenergic receptors, influencing blood pressure regulation. For instance, derivatives similar to this compound have shown significant affinity for IBS I(1) and I(2), which are linked to cardiovascular effects .
  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Analogous compounds have demonstrated growth inhibition against various cancer cell lines, indicating potential for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity:

  • Receptor Binding : The imidazole moiety plays a significant role in binding to specific receptors such as alpha-adrenergic receptors and imidazoline receptors, which are involved in regulating vascular tone and blood pressure .
  • Cellular Pathways : The compound may influence intracellular signaling pathways that lead to changes in cell proliferation and apoptosis, particularly in cancer cells .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Cardiovascular Studies : A study evaluated the effects of similar imidazole derivatives on spontaneously hypertensive rats, demonstrating a reduction in mean arterial pressure (MAP) correlated with high affinity for IBS and alpha(2) adrenergic receptors .
  • Antitumor Research : In vitro assays using cell lines have shown that certain derivatives inhibit tumor cell growth effectively. For example, compounds tested against Staphylococcus epidermidis indicated antimicrobial properties alongside antitumor activity .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Methyl 4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoateAntitumorInhibition of cell growth
2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazineAntihypertensiveModulation of IBS and adrenergic receptors
1-hydroxy-2-(2-ethyl-4-methyl-1H-imidazol-1-yl)ethane-1,1-diyldiphosphonic acidBone imaging agentRadiochemical evaluation

Q & A

Q. What comparative analyses are used to benchmark against structurally related compounds?

  • Methodological Answer :
  • Functional group swaps : Compare with ethyl 3-(imidazol-1-yl)propanoate to evaluate ester chain length effects on bioavailability .
  • Biological profiling : Parallel assays against 4-(imidazolylmethyl)quinoline derivatives to identify COX-2 selectivity trends .
  • Computational benchmarking : DFT calculations (B3LYP/6-31G*) compare electronic properties (HOMO-LUMO gaps) with analogs .

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